molecular formula C11H9F B13747864 2-Fluoro-7-methylnaphthalene CAS No. 29885-92-5

2-Fluoro-7-methylnaphthalene

Cat. No.: B13747864
CAS No.: 29885-92-5
M. Wt: 160.19 g/mol
InChI Key: OADSLVMMAKKKFI-UHFFFAOYSA-N
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Description

2-Fluoro-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. It is used in various scientific research applications, particularly in the field of organic chemistry.

Properties

CAS No.

29885-92-5

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

2-fluoro-7-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3

InChI Key

OADSLVMMAKKKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Halogen Exchange from 2-Bromomethyl-7-methylnaphthalene

A convenient and well-documented method involves the halogen exchange reaction starting from 2-bromomethyl-7-methylnaphthalene. The process includes:

  • Step 1: Synthesis of 2-bromomethyl-7-methylnaphthalene by bromination of 2,7-dimethylnaphthalene.
  • Step 2: Reaction of the bromide with a nucleophilic fluoride source, typically cesium fluoride, in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride, under reflux in dry acetonitrile for about 18 hours.

The product, 2-fluoromethyl-7-methylnaphthalene, is isolated by silica gel chromatography with yields around 42%. Spectroscopic analysis confirms the structure, with characteristic hydrogen-fluorine coupling constants observed in both proton and carbon nuclear magnetic resonance spectra.

Parameter Details
Starting material 2-bromomethyl-7-methylnaphthalene
Fluoride source Cesium fluoride
Catalyst Triethylbenzylammonium chloride (TEBAC)
Solvent Dry acetonitrile
Reaction time 18 hours
Temperature Reflux
Yield 42%
Purification Silica gel chromatography

This method avoids the use of hazardous reagents like Olah’s reagent (HF/pyridine), which was found ineffective for direct fluorination of the corresponding alcohol.

Fluorination via Tosylate Intermediate from 2-Naphthol Derivatives

Another method involves the conversion of 2-naphthol into a tosylate intermediate, followed by nucleophilic fluorination:

  • Step 1: Reaction of 2-naphthol with para-toluene sulfochloride or para-toluenesulfonic acid to form para-toluenesulfonic acid-2-naphthyl ester.
  • Step 2: Treatment of this intermediate with inorganic fluoride salts (potassium monofluoride, sodium fluoride, or silver fluoride) in the presence of metallic copper and a tertiary amine bidentate ligand (such as N,N,N',N'-tetramethyl ethylene diamine) in a high boiling aprotic solvent (e.g., tetramethylene sulfone, hexamethylphosphoramide, or N-methyl-2-pyrrolidone) at 100–200 °C under nitrogen atmosphere.

This method offers a short synthetic route with readily available raw materials, suitable for industrial-scale production. The reaction parameters such as molar ratios and reaction times are optimized for good yield and product purity.

Parameter Details
Starting material 2-naphthol
Intermediate Para-toluenesulfonic acid-2-naphthyl ester
Fluoride sources Potassium monofluoride, Sodium fluoride, Silver fluoride
Catalyst Metallic copper, tertiary amine bidentate ligand
Solvent Tetramethylene sulfone, HMPA, NMP, diglyme
Temperature 100–200 °C
Reaction time 2–8 hours
Atmosphere Nitrogen
Yield Not explicitly stated; implied good industrial applicability
Purification Extraction with hexane and filtration

This approach avoids hazardous diazo compounds and uses safer reagents, making it industrially attractive.

Alternative Aromatic Substitution and Functional Group Transformations

Additional methods include indirect routes such as:

  • Friedel-Crafts acylation of substituted naphthalenes followed by functional group transformations to introduce fluorine at the benzylic position.
  • Use of Grignard reagents and halogen exchange reactions on substituted naphthyl derivatives.

These methods are more complex and generally less direct but have been reported in the literature for related fluoromethylnaphthalene compounds.

Analytical Characterization and Spectroscopic Data

The structure and purity of this compound are confirmed by:

These data are consistent with literature values for benzylic fluorides and confirm the successful synthesis of the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents and Conditions Yield (%) Notes
Halogen exchange from bromide 2-bromomethyl-7-methylnaphthalene Cesium fluoride, triethylbenzylammonium chloride, reflux in dry acetonitrile, 18 h 42 Straightforward, moderate yield
Tosylate intermediate route 2-naphthol Para-toluene sulfochloride, metallic copper, fluoride salts, high boiling aprotic solvent, 100–200 °C, 2–8 h Industrial scale Safer reagents, suitable for industrial production
Aromatic substitution and functional group transformations Substituted naphthalenes Friedel-Crafts acylation, Grignard reagents, halogen exchange Variable More complex, less direct

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-methylnaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted naphthalenes depending on the nucleophile.

    Oxidation: 2-Fluoro-7-methylbenzoic acid or 2-Fluoro-7-methylbenzaldehyde.

    Reduction: this compound derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are critical in medicinal chemistry due to their enhanced biochemical properties. The incorporation of fluorine can improve the metabolic stability and bioavailability of drugs.

  • Antibiotic Development : Research has shown that fluorinated naphthalene derivatives, including 2-fluoro-7-methylnaphthalene, can be used to modify existing antibiotics to enhance their efficacy and reduce resistance. For example, modifications to polyketides with fluorine have been linked to improved binding properties and pharmacokinetics in antibiotic compounds like erythromycin derivatives .
  • Cancer Therapeutics : The compound's unique properties allow it to be explored as a potential candidate in cancer therapy. Studies suggest that fluorinated compounds can interact with biological targets more effectively, leading to increased therapeutic outcomes .

Material Science

The application of this compound extends into material science, particularly in the development of advanced materials.

  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles for biomedical applications. Its ability to form stable interactions with various materials enhances the performance of drug delivery systems and bioimaging agents .
  • Polymer Chemistry : Fluorinated naphthalenes are also used in creating high-performance polymers with desirable thermal and chemical resistance properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced durability and functionality.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity.

  • Pollutant Monitoring : this compound can serve as a standard in gas chromatography for detecting polycyclic aromatic hydrocarbons (PAHs) in environmental samples, aiding in pollution assessment .
  • Biodegradation Studies : Understanding how such compounds degrade in natural environments is crucial for assessing their ecological risks. Research on the biodegradation pathways of fluorinated naphthalenes helps inform regulatory decisions regarding their use and disposal.

Case Study 1: Synthesis and Application in Drug Development

A study conducted on the synthesis of various fluorinated naphthalenes demonstrated that modifying traditional naphthalene structures with fluorine can lead to significant improvements in drug activity profiles. Researchers successfully synthesized this compound via nucleophilic substitution methods, highlighting its utility as a precursor for developing novel therapeutic agents .

Case Study 2: Environmental Impact Assessment

Research focused on the environmental implications of using fluorinated compounds revealed that this compound could be effectively monitored as a marker for assessing PAH contamination levels in aquatic systems. This study underscored the importance of understanding the fate of such compounds post-release into ecosystems .

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methylnaphthalene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates. This can affect the overall reaction pathway and the products formed.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoromethylnaphthalene: Similar structure but lacks the methyl group at the 7-position.

    7-Methylnaphthalene: Similar structure but lacks the fluorine atom.

    2,7-Dimethylnaphthalene: Contains two methyl groups but no fluorine atom.

Uniqueness

2-Fluoro-7-methylnaphthalene is unique due to the presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can significantly alter the electronic properties of the molecule, making it useful in specific applications where such properties are desired.

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-7-methylnaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves fluorination of methylnaphthalene derivatives or nucleophilic substitution. For example, fluorination of 7-methylnaphthalen-2-ol using diethylaminosulfur trifluoride (DAST) under anhydrous conditions achieves moderate yields (~50–60%) at −78°C . Alternative routes include cross-coupling reactions with fluorinated aryl halides, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized stoichiometry to minimize byproducts . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading critically impact purity and yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:
  • Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30) resolves impurities <1% .
  • Spectroscopy:
  • ¹H/¹³C NMR: Fluorine-induced splitting in aromatic protons (δ 7.2–8.1 ppm) and methyl group (δ 2.5 ppm) confirm substitution patterns .
  • GC-MS: Molecular ion peak at m/z 174 (M⁺) with fragmentation patterns matching naphthalene derivatives .
  • Elemental Analysis: Acceptable C/F ratio tolerance: ±0.3% .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer:
  • HepG2 Cells: Assess hepatic toxicity via MTT assay (IC₅₀ determination) with exposure durations of 24–72 hrs .
  • Ames Test: Use Salmonella typhimurium TA98/TA100 strains (±S9 metabolic activation) to evaluate mutagenicity at concentrations 0.1–100 µg/plate .
  • Cytokine Profiling: ELISA-based detection of IL-6/TNF-α in THP-1 macrophages identifies pro-inflammatory responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies (e.g., conflicting NOAEL values)?

  • Methodological Answer:
  • Risk of Bias Assessment: Apply criteria from Table C-6/C-7 () to evaluate study design. Key factors include randomization, dose concealment, and outcome reporting completeness. Studies with ≥3 "Yes" responses (Moderate/High Confidence) are prioritized .
  • Meta-Analysis: Pool data using random-effects models (e.g., RevMan) to account for heterogeneity. Adjust for covariates like exposure duration and species-specific metabolic rates .
  • Sensitivity Analysis: Exclude studies with "Very Low" confidence (e.g., inadequate controls) to assess robustness of conclusions .

Q. What mechanistic insights explain the organ-specific toxicity of this compound?

  • Methodological Answer:
  • Metabolic Profiling: LC-MS/MS identifies hepatic CYP450-mediated metabolites (e.g., epoxides) that bind DNA in rat models, correlating with hepatotoxicity .
  • Transcriptomics: RNA-seq of lung tissue reveals upregulation of Cyp2f2 (mouse-specific isoform), linked to Clara cell necrosis .
  • Molecular Docking: Fluorine’s electronegativity enhances binding affinity to aryl hydrocarbon receptor (AhR), activating pro-carcinogenic pathways (e.g., CYP1A1) .

Q. How to design a longitudinal study evaluating chronic exposure effects in mammalian models?

  • Methodological Answer:
  • Dosing Regimen: Use OECD Guideline 453 (combined chronic toxicity/carcinogenicity). Administer 0.1–50 mg/kg/day via oral gavage for 24 months .
  • Endpoints: Monitor body weight, hematology (e.g., RBC counts), histopathology (lung/liver), and tumor incidence .
  • Statistical Power: Calculate sample size (n ≥ 50/group) to detect 20% effect size with α=0.05 and β=0.2 .

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